molecular formula C7H7N5 B8484965 2-(1H-1,2,3-triazol-1-yl)pyridin-4-amine

2-(1H-1,2,3-triazol-1-yl)pyridin-4-amine

Cat. No.: B8484965
M. Wt: 161.16 g/mol
InChI Key: MUPOQIZIMMTOKC-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Triazol-1-yl)pyridin-4-amine is a heterocyclic compound featuring a pyridine ring substituted with an amine group at the 4-position and a 1,2,3-triazole moiety at the 2-position. The pyridine ring enhances solubility in polar solvents and provides a platform for further functionalization.

Properties

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

IUPAC Name

2-(triazol-1-yl)pyridin-4-amine

InChI

InChI=1S/C7H7N5/c8-6-1-2-9-7(5-6)12-4-3-10-11-12/h1-5H,(H2,8,9)

InChI Key

MUPOQIZIMMTOKC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1N)N2C=CN=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(1H-1,2,3-triazol-1-yl)pyridin-4-amine can be contextualized by comparing it to related heterocyclic compounds. Below is a detailed analysis:

Key Comparisons

Structural Diversity and Functionalization

  • Triazole Positioning : Unlike aliphatic triazole derivatives (e.g., 3-(1H-1,2,3-triazol-1-yl)propan-1-amine ), the target compound’s triazole is directly conjugated to an aromatic pyridine ring, enhancing π-π stacking interactions in drug-receptor binding .
  • Substituent Effects : Compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine replace the triazole with a pyrazole ring, reducing hydrogen-bonding capacity but increasing steric bulk for selective kinase inhibition.

Synthetic Approaches

  • Click Chemistry : The CuAAC method (e.g., used in estradiol-triazole hybrids ) is a high-yield route for triazole formation, though the target compound may require optimized conditions due to the pyridine’s electron-withdrawing effects.
  • Nucleophilic Substitution : highlights Buchwald-Hartwig coupling for pyrazole-pyridine hybrids, suggesting alternative routes for triazole-pyridine systems with sensitive substituents.

Physicochemical Properties

  • Solubility : The pyridine ring in the target compound improves aqueous solubility compared to purely aliphatic triazoles (e.g., 3-(1H-1,2,3-triazol-1-yl)propan-1-amine) .
  • Melting Points : While data for the target compound is unavailable, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine has a melting point of 104–107°C , suggesting similar thermal stability for triazole-pyridine analogs.

Biological and Industrial Applications

  • Drug Discovery : Triazole-pyridine hybrids are prevalent in kinase inhibitors (e.g., pyrazole derivatives ) and antimicrobial agents (e.g., phenyl-triazole-ethylamine compounds ).
  • Materials Science : Aliphatic triazoles (e.g., 3-(1H-1,2,3-triazol-1-yl)propan-1-amine ) are used in polymer networks, whereas aromatic systems like the target compound may serve as ligands in coordination chemistry.

Research Findings and Challenges

  • Synthesis Optimization : The low yield (17.9%) observed in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine synthesis underscores challenges in coupling reactions for nitrogen-rich heterocycles.
  • Activity vs. Toxicity : Fluorinated triazole-pyridine derivatives (e.g., in ) exhibit enhanced bioactivity but may face metabolic stability issues.
  • Crystallography : Structural data for such compounds are often resolved using SHELXL , though the evidence lacks direct crystallographic data for the target compound.

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